N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a combination of benzodioxole, furan, and imidazo[1,2-a]pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the imidazo[1,2-a]pyridine core under specific conditions such as:
Catalysts: Palladium or copper catalysts
Solvents: Dimethylformamide (DMF), toluene, or ethanol
Temperature: Reactions may require elevated temperatures (e.g., 80-150°C)
Reagents: Common reagents include halogenated precursors, Grignard reagents, and organolithium compounds
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenated derivatives and nucleophiles like amines or thiols
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules
Biology: As a probe for studying biological processes
Medicine: Potential therapeutic agent for treating diseases
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-imidazo[1,2-a]pyridine
- N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-pyridine
- N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-benzene
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H15N3O3 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3O3/c1-12-6-7-22-17(9-12)21-18(15-3-2-8-23-15)19(22)20-13-4-5-14-16(10-13)25-11-24-14/h2-10,20H,11H2,1H3 |
InChI Key |
GJCYVPMECYVOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5 |
Origin of Product |
United States |
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